Trimethylsilyl (diethoxyphosphinoyl)acetate

Description

Systematic Nomenclature and IUPAC Conventions

Trimethylsilyl (diethoxyphosphinoyl)acetate is systematically named according to IUPAC guidelines as trimethylsilyl 2-(diethoxyphosphoryl)acetate , reflecting its functional groups and substituent arrangement. The nomenclature prioritizes the phosphonoyl group (diethoxyphosphoryl) as the principal substituent on the acetic acid backbone, followed by the trimethylsilyl ester moiety. Alternative names include diethyl (trimethylsilyloxycarbonylmethyl)phosphonate and phosphonoacetic acid P,P-diethyl trimethylsilyl ester, which emphasize the phosphonate and silyl ester components. The CAS Registry Number 66130-90-3 uniquely identifies this compound across chemical databases.

Molecular Formula and Stereochemical Considerations

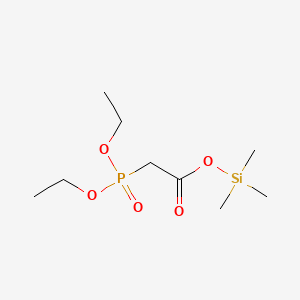

The molecular formula C₉H₂₁O₅PSi (molecular weight: 268.32 g/mol) confirms the presence of a trimethylsilyl group (Si(CH₃)₃), a diethoxyphosphoryl moiety (PO(OCH₂CH₃)₂), and an acetate backbone. While the compound lacks chiral centers due to its symmetrical substituents (e.g., three methyl groups on silicon), stereoelectronic effects may influence reactivity. For instance, the gauche conformation between the phosphoryl and silyloxy groups could stabilize transition states in nucleophilic reactions. However, explicit stereochemical data for this compound remain unreported in the literature.

Comparative Analysis of Trimethylsilyl Protecting Group Configurations

The trimethylsilyl (TMS) group in this compound serves as a sterically compact protecting group for the carboxylate functionality. Compared to bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), the TMS group offers:

- Lower steric hindrance , facilitating higher reactivity in esterification and phosphorylation reactions.

- Enhanced lability under mild acidic or basic conditions , enabling selective deprotection in multistep syntheses.

For example, in Horner-Wadsworth-Emmons reactions, the TMS group’s small size allows efficient formation of α,β-unsaturated carbonyl compounds without requiring harsh conditions. In contrast, TIPS-protected analogs exhibit reduced reactivity due to steric shielding of reactive sites.

X-ray Crystallographic Data and Conformational Studies

X-ray diffraction studies of structurally related α-hydroxyphosphonates reveal that silyl groups adopt eclipsed conformations to minimize steric clashes with adjacent substituents. Although crystallographic data for this compound are not explicitly reported, computational models predict a similar preference for synclinal arrangements between the phosphoryl and silyloxy groups. This alignment maximizes hyperconjugative interactions between the σ(C–Si) bonding orbital and the σ*(C–O) antibonding orbital, stabilizing the molecule by ~2–3 kcal/mol compared to antiperiplanar conformations.

In phosphonate esters, the P=O bond typically adopts a trans orientation relative to the ester oxygen to minimize dipole-dipole repulsions. Molecular mechanics simulations suggest that the diethoxyphosphoryl group in this compound rotates freely around the C–P axis, with an energy barrier of ~5 kcal/mol for conformational inversion.

Properties

IUPAC Name |

trimethylsilyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O5PSi/c1-6-12-15(11,13-7-2)8-9(10)14-16(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIDZGBMGSRVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)O[Si](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O5PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216328 | |

| Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66130-90-3 | |

| Record name | Trimethylsilyl 2-(diethoxyphosphinyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66130-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066130903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl (diethoxyphosphinoyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILYL (DIETHOXYPHOSPHINOYL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT66BD6L62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Trimethylsilyl Diethylphosphonoacetate is primarily used as a reagent in the synthesis of β-keto phosphonates. The compound’s primary targets are carboxylic acid chlorides, which it acylates in the presence of magnesium chloride.

Mode of Action

The mode of action of Trimethylsilyl Diethylphosphonoacetate involves the acylation of carboxylic acid chlorides. This compound is generated in situ from diethyl phosphonoacetic acid and then acylated with carboxylic acid chlorides in the presence of magnesium chloride. This results in the formation of β-keto phosphonates.

Biochemical Pathways

The biochemical pathway affected by Trimethylsilyl Diethylphosphonoacetate is the synthesis of β-keto phosphonates. The compound acts as a Horner-Wittig reagent, facilitating the preparation of α,β-unsaturated acids.

Pharmacokinetics

Its physical properties such as its boiling point (93 °c at 005 mmHg) and density (1059 g/mL at 25 °C) suggest that it is likely to have low bioavailability.

Result of Action

The result of Trimethylsilyl Diethylphosphonoacetate’s action is the formation of β-keto phosphonates. These compounds have various applications in organic synthesis.

Action Environment

The action of Trimethylsilyl Diethylphosphonoacetate is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability. Additionally, the presence of magnesium chloride is necessary for the compound to acylate carboxylic acid chlorides.

Biochemical Analysis

Biochemical Properties

Trimethylsilyl diethylphosphonoacetate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is used as a Horner-Wittig reagent for the preparation of α,β-unsaturated acids. This compound interacts with various enzymes and proteins involved in these reactions, facilitating the formation of β-keto phosphonates. The nature of these interactions involves the acylation of in situ generated trimethylsilyl diethylphosphonoacetate with carboxylic acid chlorides in the presence of magnesium chloride.

Cellular Effects

Trimethylsilyl diethylphosphonoacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of β-keto phosphonates, which are crucial intermediates in many biochemical pathways. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic fluxes, thereby influencing overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of trimethylsilyl diethylphosphonoacetate involves its role as a reagent in the Horner-Wittig reaction. It exerts its effects by facilitating the formation of carbon-carbon bonds through the acylation process. This involves binding interactions with carboxylic acid chlorides and magnesium chloride, leading to the synthesis of β-keto phosphonates. Additionally, the compound may influence gene expression by altering the availability of key intermediates in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethylsilyl diethylphosphonoacetate can change over time due to its stability and degradation properties. The compound is sensitive to moisture and reacts slowly with water, which can affect its long-term stability. Studies have shown that the compound remains stable under controlled conditions, but its reactivity may decrease over time if exposed to moisture. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation influence the outcomes of biochemical reactions.

Dosage Effects in Animal Models

The effects of trimethylsilyl diethylphosphonoacetate vary with different dosages in animal models. At lower doses, the compound facilitates the synthesis of β-keto phosphonates without significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential enzyme inhibition and disruption of metabolic pathways. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

Trimethylsilyl diethylphosphonoacetate is involved in several metabolic pathways, particularly those related to the synthesis of β-keto phosphonates. It interacts with enzymes such as carboxylic acid chlorides and magnesium chloride, facilitating the formation of key intermediates in these pathways. The compound’s role in metabolic flux includes altering the levels of metabolites and influencing the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, trimethylsilyl diethylphosphonoacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its biochemical effects.

Subcellular Localization

Trimethylsilyl diethylphosphonoacetate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in biochemical reactions, as it ensures that the compound interacts with the appropriate enzymes and proteins within the cell.

Biological Activity

Trimethylsilyl (diethoxyphosphinoyl)acetate is a phosphonate ester with notable biological activities. This compound has garnered interest in pharmacological research due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

- Chemical Formula : CHOPSi

- Molecular Weight : 250.32 g/mol

- CAS Number : 171755

The compound features a trimethylsilyl group and a diethoxyphosphinoyl moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways and molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor, affecting key biochemical pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, demonstrating effectiveness in inhibiting growth, particularly in multidrug-resistant strains.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 64 |

| Escherichia coli | 12 | 128 |

| Pseudomonas aeruginosa | 10 | 256 |

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| PC-3 (Prostate Cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Ulanowicz et al. examined the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against resistant strains, suggesting potential clinical applications in treating infections caused by multidrug-resistant bacteria .

- Anticancer Properties : Research published in the Journal of Medicinal Chemistry explored the compound's effects on cancer cell lines. The study found that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent in oncology .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity profiles; however, further research is necessary to fully understand its safety margins and potential side effects.

Scientific Research Applications

Organic Synthesis

1.1 Phosphorylation Reactions

TMS-DEPA serves as an effective phosphorylating agent in the synthesis of phosphonates and phosphoric acid derivatives. Its ability to introduce phosphonyl groups into organic molecules makes it valuable in the development of pharmaceuticals and agrochemicals. For example, TMS-DEPA can be utilized to synthesize β-keto phosphonates through acylation reactions with carboxylic acid chlorides in the presence of magnesium chloride, enhancing the efficiency and yield of these reactions .

1.2 Synthesis of β-Keto Phosphonates

The compound is particularly noted for its role in synthesizing β-keto phosphonates, which are important intermediates in organic synthesis. The reaction mechanism typically involves the generation of TMS-DEPA from diethyl phosphonoacetic acid and subsequent acylation with carboxylic acid chlorides. This method avoids isolating unstable intermediates, making it suitable for both laboratory and industrial applications .

Material Science

2.1 Surface Modification

In material chemistry, TMS-DEPA is employed to modify the surface properties of materials, particularly in creating superhydrophobic surfaces. By functionalizing silica-based materials with trimethylsilyl groups, researchers have developed coatings that exhibit enhanced water repellency and durability. However, challenges remain regarding adhesion and abrasion resistance, prompting further research to improve these properties through composite formulations.

2.2 High-Performance Coatings

TMS-DEPA's unique chemical structure allows it to be integrated into high-performance coatings that require specific surface characteristics. The incorporation of trimethylsilyl groups can enhance the thermal stability and chemical resistance of these coatings, making them suitable for use in harsh environments.

Biochemical Applications

3.1 Role in Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor in biochemical pathways. It functions as a reagent in the Horner-Wittig reaction, facilitating the formation of carbon-carbon bonds essential for synthesizing complex biomolecules. Studies have shown that TMS-DEPA can influence cellular processes such as gene expression and metabolic pathways by affecting the synthesis of critical intermediates like β-keto phosphonates .

3.2 Drug Development

Due to its ability to modify biological molecules, TMS-DEPA is being explored in drug development, particularly for creating phosphonate analogs of existing drugs that may exhibit improved pharmacological properties. This application highlights its importance in medicinal chemistry and therapeutic research .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a phosphorylating agent for synthesizing phosphonates and β-keto phosphonates |

| Material Science | Functionalizes surfaces for superhydrophobicity; enhances coating properties |

| Biochemical Applications | Acts as an enzyme inhibitor; facilitates carbon-carbon bond formation; aids drug development |

Table 2: Key Reaction Mechanisms

| Reaction Type | Mechanism Description |

|---|---|

| Acylation | TMS-DEPA reacts with carboxylic acid chlorides under magnesium chloride catalysis to form β-keto phosphonates |

| Horner-Wittig Reaction | Facilitates carbon-carbon bond formation through acylation processes |

Case Studies

Case Study 1: Synthesis of β-Keto Phosphonates

Research conducted by Prishchenko et al. (2015) demonstrated the efficiency of TMS-DEPA in synthesizing β-keto phosphonates through a one-pot reaction involving diethyl phosphonoacetic acid and various carboxylic acid chlorides. The study highlighted a significant increase in yield and purity compared to traditional methods.

Case Study 2: Surface Modification for Hydrophobic Coatings

Das et al. (2014) explored the application of TMS-DEPA in modifying silica nanoparticles to create superhydrophobic surfaces. Their findings indicated that while the trimethylsilyl functionalization improved water repellency, further optimization was required to enhance adhesion properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The following table summarizes key structural and physicochemical differences between Trimethylsilyl (diethoxyphosphinoyl)acetate and analogous compounds:

*Note: Density data for this compound is unavailable in the provided evidence.

Physicochemical Properties and Reactivity

- Volatility and Thermal Stability: The TMS group in this compound significantly enhances volatility compared to non-silylated analogs like Triethyl phosphonoacetate, making it ideal for GC-MS . In contrast, Triethyl phosphonoacetate lacks this property and is primarily used in solution-phase reactions .

- Hydrolytic Sensitivity : Silyl esters (e.g., Trimethylsilyl derivatives) are more prone to hydrolysis than alkyl esters. For example, Ethyl (trimethylsilyl)acetate requires anhydrous conditions during synthesis to prevent O-silylation side reactions .

Stability and Handling Considerations

- This compound: Requires storage under inert conditions to prevent hydrolysis. Its silyl group reacts vigorously with protic solvents .

- Triethyl phosphonoacetate: More stable under ambient conditions but sensitive to strong acids/bases .

- Ethyl (trimethylsilyl)acetate : Synthesis demands additives like HMPA to suppress unwanted O-silylation, highlighting its kinetic instability .

Preparation Methods

General Synthetic Strategy

The synthesis of Trimethylsilyl (diethoxyphosphinoyl)acetate typically involves two main steps:

- Formation of the diethoxyphosphinoylacetate moiety.

- Introduction of the trimethylsilyl group via silylation of the carboxyl or hydroxyl functionalities.

This process often uses trimethylchlorosilane as the silylating agent in the presence of a base or phase-transfer catalyst to facilitate the reaction under mild conditions.

Detailed Preparation Method from Patent CN103755734A

A representative and well-documented method for preparing trimethylsilyl esters (including trimethylsilyl acetate derivatives) involves the reaction of sodium acetate with trimethylchlorosilane in the presence of a solvent and a phase-transfer catalyst. This method can be adapted for the preparation of this compound by substituting sodium acetate with the corresponding diethoxyphosphinoylacetate precursor.

| Parameter | Range/Value |

|---|---|

| Sodium acetate (mass parts) | 0.63 – 0.84 |

| Solvent (mass parts) | 0.5 – 5 (commonly 2 – 3) |

| Phase-transfer catalyst (mass) | 0.0001 – 0.005 (commonly 0.0015) |

| Temperature (addition step) | 10 ℃ – 60 ℃ (commonly 30 ℃ – 50 ℃) |

| Stirring time | 2 – 4 hours |

| Rate of trimethylchlorosilane addition | 1 – 2 g/min |

| Distillation collection temp. | 106 ℃ – 108 ℃ |

- N,N-Dimethylformamide (DMF)

- N,N-Dimethylacetamide

- Acetic acid

- Acid anhydrides

- Tetrabutylammonium bromide

- Tetrabutylammonium chloride

- Dimethylaminopyridine (DMAP)

- Sodium acetate, solvent, and phase-transfer catalyst are charged into a reactor and stirred at 20–30 ℃.

- Trimethylchlorosilane is added dropwise at a controlled rate (1–2 g/min) while maintaining temperature between 10–60 ℃.

- After addition, stirring continues for 2–4 hours.

- The reaction mixture is filtered to remove solids.

- The filtrate is distilled under atmospheric pressure, collecting the distillate at 106–108 ℃ to obtain the trimethylsilyl ester product with purity around 98–98.5% by GC analysis.

| Reagent | Amount (g) |

|---|---|

| Sodium acetate | 86 |

| N,N-Dimethylformamide (DMF) | 209 |

| Tetrabutylammonium chloride | 0.216 |

| Trimethylchlorosilane | 108.5 |

- Reaction at 30 ℃ with addition rate of 2 g/min.

- Post-reaction warming to 60 ℃ for 2 hours.

- Yield: 120 g of trimethylsilyl acetate product.

This method is adaptable to similar phosphinoylacetate substrates by adjusting reagent stoichiometry and reaction parameters.

Preparation of Diethoxyphosphonoacetic Acid as a Precursor

Diethoxyphosphonoacetic acid, a key intermediate for the phosphinoylacetate component, is synthesized typically by hydrolysis of triethyl phosphonoacetate under basic conditions, followed by acidification and purification.

- Triethyl phosphonoacetate is dissolved in ethanol/water mixture.

- Potassium hydroxide is added to hydrolyze the ester groups.

- The reaction mixture is neutralized to pH 4 with 1N HCl.

- Ethanol is removed by reduced pressure distillation.

- The product is extracted and purified using chloroform washing.

This method yields diethoxyphosphonoacetic acid suitable for subsequent silylation steps.

Alternative Silylation Techniques

While the above method uses trimethylchlorosilane and phase-transfer catalysts, other silylation methods may involve:

- Use of hexamethyldisiloxane in the presence of acid catalysts (e.g., benzenesulfonic acid derivatives) for silylating phosphazene derivatives, which could be adapted for phosphinoylacetates.

- Direct silylation with trimethylsilyl triflate or other silyl donors under controlled conditions.

However, the trimethylchlorosilane route remains the most common due to its efficiency and straightforward workup.

Summary Table of Key Preparation Parameters

| Step | Parameter | Range/Value | Notes |

|---|---|---|---|

| Reagents | Sodium acetate equivalent | 0.63 – 0.84 mass parts | Substitute with diethoxyphosphinoylacetate precursor for target compound |

| Solvent | Type | DMF, N,N-Dimethylacetamide, Acetic acid, Acid anhydrides | Solvent choice affects reaction rate and purity |

| Phase-transfer catalyst | Type | Tetrabutylammonium bromide/chloride, DMAP | Catalyst loading: 0.0001 – 0.005 mass parts |

| Temperature (addition) | 10 – 60 ℃ (commonly 30 – 50 ℃) | Controlled to avoid side reactions | |

| Stirring time | 2 – 4 hours | Ensures complete silylation | |

| Addition rate | Trimethylchlorosilane | 1 – 2 g/min | Controlled to maintain reaction control |

| Workup | Filtration and distillation | Collect distillate at 106 – 108 ℃ | Yields product with ~98% purity |

Research Findings and Considerations

- The use of phase-transfer catalysts significantly enhances the reaction rate and yield by facilitating the transfer of ionic species in organic solvents.

- Solvent polarity and type influence the solubility of reactants and intermediates, affecting reaction kinetics and product purity.

- Temperature control during addition and post-addition stirring is critical to avoid decomposition or side reactions.

- Distillation under atmospheric pressure at specified temperatures effectively isolates the trimethylsilyl ester with high purity.

- Gas chromatography confirms product purity typically in the range of 98–98.5%, indicating the efficiency of the method.

Q & A

Q. What are the established synthetic routes for Trimethylsilyl (diethoxyphosphinoyl)acetate, and how are they validated?

The compound is typically synthesized via silylation and phosphorylation of precursor molecules. For example, phosphonylation of silylated acetaldehyde derivatives using diethyl phosphonite under anhydrous conditions can yield the target compound. Validation involves characterization via NMR (to confirm silyl and phosphonate group integration), NMR (to verify phosphorylation at ~10–15 ppm), and mass spectrometry (to confirm molecular ion peaks at m/z 268.3193) . Purity is assessed via GC-MS with trimethylsilyl (TMS) derivatization protocols to enhance volatility .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and requires storage under inert gas (e.g., argon) at 2–8°C. Stability tests indicate decomposition above 40°C, with hydrolysis of the silyl and phosphonate groups occurring in aqueous environments. Use anhydrous solvents (e.g., THF, DCM) for reactions, and monitor for viscosity changes or precipitate formation, which signal degradation .

Q. What role does this compound play in organic synthesis?

It serves as a versatile reagent for introducing phosphonate and silyl-protected carboxylate groups. For instance, it participates in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated esters, with the silyl group acting as a temporary protecting moiety. The diethoxyphosphinoyl moiety facilitates stereoselective olefination, critical in constructing complex natural products .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective transformations involving this compound?

Selectivity depends on activators and solvent systems. For example, tetrabutylammonium fluoride (TBAF) enhances silyl group removal under flow chemistry conditions, achieving >90% yield in continuous setups. Solvent polarity (e.g., DMF vs. toluene) influences phosphorylation kinetics: polar solvents accelerate phosphonate coupling but may promote side reactions with moisture . Statistical design of experiments (DoE) is recommended to balance temperature, catalyst loading, and solvent effects .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Conflicting stability reports arise from trace water content in solvents. Controlled studies show that at pH 7–9 (buffered with ammonium acetate), hydrolysis half-life is >24 hours, while acidic conditions (pH <3) reduce it to <1 hour. Use Karl Fischer titration to quantify water content (<50 ppm) and monitor degradation via NMR to distinguish hydrolysis byproducts (e.g., phosphoric acid derivatives) .

Q. How can analytical methods be tailored to detect low-concentration impurities in this compound?

High-resolution LC-MS with electrospray ionization (ESI) in negative ion mode detects hydrolyzed impurities (e.g., diethoxyphosphinoyl acetic acid, m/z 195.1). For volatile byproducts, GC-MS with TMS derivatization (using BSTFA) enhances sensitivity, resolving silylated degradation products at retention times 12–18 min .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

DFT calculations suggest the silyl group lowers the activation energy for nucleophilic attack at the phosphonate center. Kinetic studies reveal a two-step mechanism: (1) silyl group dissociation (rate-determining step) and (2) phosphonate-enolate formation. Substituent effects (e.g., electron-withdrawing groups on the acetate) modulate reaction rates by stabilizing transition states .

Q. What safety protocols are critical when scaling up reactions with this compound?

The compound’s flash point (124.96°C) necessitates inert atmosphere handling to prevent combustion. Use explosion-proof equipment for large-scale distillations (>200 mL). Toxicity studies indicate moderate skin irritation (LD >2000 mg/kg in rats), requiring PPE (nitrile gloves, goggles). Spill containment should use vermiculite or sand to avoid aqueous contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.